methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate
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Overview
Description
Methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the benzo[c][1,2,5]thiadiazole moiety imparts unique electronic properties, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the structure of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the btz motif have been used as potential visible-light organophotocatalysts . This suggests that the compound might interact with its targets by donating or accepting electrons, thereby influencing the optoelectronic and photophysical properties of the system.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) . This suggests that the compound might influence these or similar pathways.
Result of Action
The btz motif has been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have similar effects.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of photocatalysis , suggesting that light might play a role in the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate typically involves a multi-step process:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often starts with the cyclization of appropriate precursors such as ortho-diamines with sulfur-containing reagents like sulfur monochloride or thionyl chloride.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials. Its ability to participate in electron transfer reactions is particularly valuable.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The unique structure allows for interactions with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as light-emitting diodes (LEDs) and organic solar cells. Its stability and electronic properties make it suitable for these high-tech applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound, which lacks the ester and methyl groups.
Methyl benzoate: A simpler ester without the thiadiazole moiety.
3-Methylbenzo[c][1,2,5]thiadiazole: Similar structure but without the ester functionality.
Uniqueness
Methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate is unique due to the combination of the benzo[c][1,2,5]thiadiazole core with ester and methyl groups. This combination enhances its electronic properties and makes it more versatile for various applications compared to its simpler analogs.
Properties
IUPAC Name |
methyl 3-[(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-17-14-8-3-4-9-15(14)18(23(17,20)21)11-12-6-5-7-13(10-12)16(19)22-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUILIFYKNDSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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